molecular formula C19H14BrCl2N3O4S B302599 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Número de catálogo B302599
Peso molecular: 531.2 g/mol
Clave InChI: QEPKYEHQVBQYAG-DHZHZOJOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

Mecanismo De Acción

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a small molecule inhibitor of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. HDAC inhibitors, including 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, HDAC inhibitors have been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, HDAC inhibitors have been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.
Biochemical and Physiological Effects:
5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential use in treating various diseases, making it a well-established tool for research. However, one limitation of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its potential therapeutic effects on various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to identify the specific molecular targets of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its mechanism of action. Additionally, future research can focus on developing more potent and selective HDAC inhibitors based on the structure of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Métodos De Síntesis

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form 2,3-dichlorobenzoyl chloride. The second step involves the reaction of 2,3-dichlorobenzoyl chloride with 5-(4-morpholinyl)furan-2-carbaldehyde to form 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate. Finally, the third step involves the reaction of 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate with potassium bromide to form 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Aplicaciones Científicas De Investigación

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and leukemia cells. In cardiovascular research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on hypertension and atherosclerosis. In neurodegenerative disease research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.

Propiedades

Nombre del producto

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Fórmula molecular

C19H14BrCl2N3O4S

Peso molecular

531.2 g/mol

Nombre IUPAC

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14BrCl2N3O4S/c20-12-9-10(29-18(12)24-4-6-28-7-5-24)8-11-16(26)23-19(30)25(17(11)27)14-3-1-2-13(21)15(14)22/h1-3,8-9H,4-7H2,(H,23,26,30)/b11-8+

Clave InChI

QEPKYEHQVBQYAG-DHZHZOJOSA-N

SMILES isomérico

C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

SMILES canónico

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.